Stereochemical Configuration: cis vs. trans Isomer
The target compound's cis-(1R,2S) configuration is its primary differentiator from its trans-(1S,2R) isomer (CAS 566156-04-5). While both share the same molecular formula (C7H15NO) and nearly identical computed physicochemical properties [1], the cis arrangement positions the amino and hydroxymethyl groups on the same face of the cyclopentane ring. This specific spatial arrangement is often critical for the desired activity in chiral drug candidates, as it dictates how the molecule interacts with a biological target's binding pocket .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | cis-(1R,2S) |
| Comparator Or Baseline | trans-(1S,2R)-2-amino-2-methylcyclopentyl]methanol |
| Quantified Difference | Spatial orientation of functional groups (cis vs. trans) |
| Conditions | Structural identification |
Why This Matters
For procurement in chiral synthesis, the specific stereoisomer is not a generic replacement; using the incorrect isomer will lead to a different, and likely inactive, diastereomer in the final product, making stereochemical purity a critical selection criterion.
- [1] ChemSrc. (2017). 202921-91-3 CAS No.: 202921-91-3. Retrieved from m.chemsrc.com. View Source
